N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and can be collected by filtration and dried .
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often with amines or thiols.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis and materials science.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an enzyme inhibitor and its pharmacological applications, including antimicrobial and anticancer activities.
Materials Science: The compound’s ability to form stable complexes with transition metals makes it useful in the development of new materials with unique properties.
Analytical Chemistry: It can be used as a ligand in the development of sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) and the nitro groups play crucial roles in these interactions .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-4-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide
These compounds share the Schiff base hydrazone structure but differ in their substituents, which can significantly affect their chemical properties and applications. For example, the presence of different substituents can alter the compound’s ability to form complexes with metals or its biological activity .
Properties
Molecular Formula |
C13H9N5O6 |
---|---|
Molecular Weight |
331.24 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9N5O6/c19-12-9(5-10(17(21)22)6-11(12)18(23)24)7-15-16-13(20)8-1-3-14-4-2-8/h1-7,19H,(H,16,20)/b15-7+ |
InChI Key |
SVBZYSJZFUZRNH-VIZOYTHASA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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